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Compound of Interest

Compound Name:

Cat. No.:

Get Quote

16a-Methyl-11-oxo Prednisolone

B8036227

Core Identity & Chemical Properties

Dexamethasone Impurity J is the 11-keto, 9-desfluoro analog of Dexamethasone.[1][2] Unlike
the active pharmaceutical ingredient (API), which possesses a fluorine atom at the 9-position
and a hydroxyl group at the 11-position, Impurity J lacks the fluorine and contains a ketone
functionality at C11. Chemically, it is known as 16a-Methylprednisone.[2][3][4]
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Property Specification
Common Name Dexamethasone Impurity J (EP)
Chemical Name 16a-Methylprednisone

17,21-Dihydroxy-16a-methylpregna-1,4-diene-

IUPAC Name )
3,11,20-trione

CAS Number 2036-77-3
Molecular Formula C22H2805
Molecular Weight 372.46 g/mol
Appearance White to off-white solid

. Soluble in Methanol, Acetonitrile; Sparingly
Solubility

soluble in Water

EP Impurity J; USP Related Compound (160-

Pharmacopoeial Status )
Methylprednisone)

Structural Key Features:

e C11 Ketone: The hydroxyl group (-OH) at position 11 of Dexamethasone is replaced by a
carbonyl group (=0).

e C9 Desfluoro: The fluorine atom at position 9 is absent (replaced by Hydrogen).

o C16 Methyl: Retains the alpha-methyl group at position 16, distinguishing it from Prednisone.

Formation Mechanism & Origin

Impurity J is primarily a process-related impurity rather than a degradation product of the final
API. It typically arises during the synthesis of Dexamethasone from its precursors.

Mechanism of Formation

The synthesis of Dexamethasone involves the introduction of a fluorine atom at C9 and a
hydroxyl group at C11, usually via a 9,11-epoxide intermediate. Impurity J forms through a side
pathway where the fluorination step is bypassed or incomplete, followed by oxidation.
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e Precursor: The synthesis often proceeds through 16a-methylpregna-1,4,9(11)-triene-3,20-

dione.

e Divergence: Instead of forming the 9a-fluoro-113-hydroxy configuration (Dexamethasone),

the intermediate may convert to 16a-Methylprednisolone (9-desfluoro-11-hydroxy analog).

e Oxidation: The 11B-hydroxyl group of 16a-Methylprednisolone is susceptible to oxidation

(during processing or storage of intermediates), converting it to the 11-ketone, yielding

Impurity J.
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Caption: Logical pathway showing the divergence from the main synthesis route leading to

Impurity J via the non-fluorinated intermediate.

Analytical Characterization Protocol

To accurately identify and quantify Impurity J, a stability-indicating HPLC method is required.

The absence of the fluorine atom and the presence of the ketone shift the retention time

relative to Dexamethasone.

High-Performance Liquid Chromatography (HPLC) Method
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This protocol aligns with general pharmacopoeial standards (EP/USP) for corticosteroid
impurity profiling.

e Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 um (e.g., Zorbax Eclipse or Symmetry
C18).

» Mobile Phase A: Water / Acetonitrile / Phosphoric Acid (buffer).
e Mobile Phase B: Acetonitrile (100%).
e Gradient:
o Time 0-30 min: Increasing % Organic modifier.
e Flow Rate: 1.0 - 1.2 mL/min.
e Detection: UV at 240 nm (characteristic enone absorption).
e Column Temperature: 25°C - 30°C.
Retention Logic:
o Dexamethasone: Elutes at ~1.0 RRT (Relative Retention Time).

e Impurity J: Due to the 11-ketone (less polar than 11-OH) and lack of Fluorine, Impurity J
typically elutes after Dexamethasone (RRT > 1.0) in reversed-phase systems, often co-
eluting with or near Dexamethasone Acetate if not optimized. Note: Exact RRT depends on
the specific gradient slope.

Mass Spectrometry (MS) ldentification
« lonization: ESI Positive Mode ([M+H]*).

e Parent lon: m/z 373.2 (Calculated for C22H2905%).

o Contrast: Dexamethasone [M+H]* = 393.2 (due to Fluorine +19 and two Hydrogens vs
Ketone).

» Fragmentation Pattern:
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o Loss of H20 (m/z 355).

o Cleavage of the C17 side chain.

Regulatory & Toxicological Context

Classification: Impurity J is listed in the European Pharmacopoeia (Ph.[4][5][6] Eur.)
monograph for Dexamethasone.[7]

Limits: Standard acceptance criteria for individual unspecified impurities are typically NMT
0.10%, but as a specified impurity, the limit may be set higher (e.g., 0.5%) depending on the
specific monograph version and qualification data.

Toxicology: As a structural analog of Prednisone (a known corticosteroid), Impurity J likely
possesses glucocorticoid activity, though potentially with altered potency due to the lack of
the 9a-fluorine atom (which typically enhances potency). It is not flagged as a genotoxic
impurity (GTI) but is controlled as an organic impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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